6-TAMRA

Description

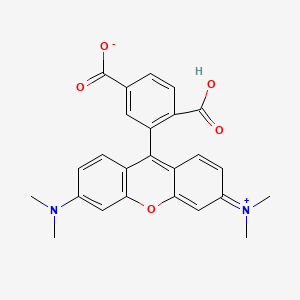

Structure

3D Structure

Properties

IUPAC Name |

4-carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCMHKNAGZHBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376331 | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91809-67-5 | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91809-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Properties and Applications of 6-TAMRA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of 6-Carboxytetramethylrhodamine (6-TAMRA), a widely utilized fluorophore in biological research and drug development. This document consolidates key quantitative data, details established experimental protocols, and visualizes fundamental processes to facilitate a deeper understanding and application of this versatile fluorescent label.

Core Spectral Properties of this compound

This compound is a bright, photostable orange-red fluorescent dye belonging to the rhodamine family.[1][2] It is valued for its high quantum yield and is compatible with standard rhodamine filter sets.[1][2] The spectral characteristics of this compound can be influenced by factors such as the solvent, pH, and its conjugation state. Below is a summary of its key spectral and physical properties.

Table 1: Quantitative Spectral Properties of this compound

| Property | Value | Notes |

| Excitation Maximum (λex) | ~540 - 554 nm | Optimally excited by 532 nm or 546 nm laser lines.[1][3] |

| Emission Maximum (λem) | ~565 - 577 nm | Emits a bright orange-red fluorescence.[1][4] |

| Molar Extinction Coefficient (ε) | ~84,000 - 92,000 M⁻¹cm⁻¹ | Indicates a high ability to absorb light.[3][5] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | [5][6] |

| Molecular Weight (Free Acid) | ~430.45 g/mol | [4][7] |

| Molecular Weight (NHS Ester) | ~527.52 g/mol | [8] |

Experimental Protocols

Accurate and reproducible results in fluorescence-based assays hinge on the proper execution of experimental protocols. The following sections detail standardized methodologies for the conjugation of this compound to biomolecules and the principles of measuring its fluorescence spectra.

Protocol 1: Labeling of Biomolecules with this compound NHS Ester

This protocol provides a general method for the covalent labeling of primary amine-containing biomolecules, such as proteins, peptides, and amino-modified oligonucleotides, with this compound N-hydroxysuccinimidyl (NHS) ester.[8][9] The NHS ester reacts with primary amines to form a stable amide bond.[1]

Materials:

-

This compound NHS Ester

-

Biomolecule of interest (e.g., protein, peptide, or amino-modified oligonucleotide)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[8]

-

0.1 M Sodium Bicarbonate or Phosphate Buffer (pH 8.3–8.5)[8][9]

-

Desalting column or other suitable purification system (e.g., gel filtration)[8][9]

Procedure:

-

Preparation of this compound NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9] Protect the solution from light.[9]

-

Preparation of Biomolecule Solution: Dissolve the amine-containing biomolecule in the reaction buffer at a concentration of 1–10 mg/mL.[9]

-

Labeling Reaction: Add a 5 to 10-fold molar excess of the this compound NHS ester stock solution to the biomolecule solution.[9] The optimal molar ratio may need to be determined empirically depending on the biomolecule and the desired degree of labeling.[8][9]

-

Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature, protected from light.[8]

-

Purification: Separate the labeled biomolecule from the unreacted dye and hydrolysis products using a desalting column or another appropriate chromatographic method.[8][9]

-

Storage: Store the purified, labeled conjugate at 4°C in the dark. For long-term storage, it is recommended to aliquot and freeze at –20°C.[9]

Protocol 2: Measurement of Excitation and Emission Spectra

This section outlines the general principles for determining the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

-

This compound (free acid or conjugated to a biomolecule)

-

Appropriate solvent (e.g., methanol, DMSO, or a buffer solution such as PBS, pH 7.4)[1][4]

-

Quartz cuvettes

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects. An absorbance of 0.05 to 0.1 at the excitation maximum is a good starting point.

-

Emission Spectrum Measurement:

-

Set the spectrofluorometer to excitation mode.

-

Set the excitation wavelength to the known absorption maximum of this compound (e.g., 541 nm).[5]

-

Scan a range of emission wavelengths (e.g., 550 nm to 700 nm) to detect the fluorescence emission.

-

The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the spectrofluorometer to emission mode.

-

Set the emission wavelength to the determined emission maximum (e.g., 567 nm).[5]

-

Scan a range of excitation wavelengths (e.g., 480 nm to 560 nm).

-

The resulting spectrum, which should resemble the absorbance spectrum, will show the efficiency of different excitation wavelengths in producing fluorescence. The peak of this spectrum is the excitation maximum (λex).

-

Visualizations

The following diagrams illustrate the fundamental process of fluorescence and a typical workflow for biomolecule labeling.

References

An In-depth Technical Guide to 6-Carboxytetramethylrhodamine (6-TAMRA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 6-carboxytetramethylrhodamine (6-TAMRA), a widely used fluorescent dye. Detailed experimental protocols for its application in biomolecule labeling are provided, along with key quantitative data and visualizations to aid in experimental design and execution.

Core Chemical Structure and Properties

6-Carboxytetramethylrhodamine (this compound) is a bright, photostable orange-red fluorescent dye belonging to the rhodamine family.[1] Its core structure is based on a xanthene ring system, which is responsible for its fluorescent properties. The "tetramethylrhodamine" part of the name refers to the four methyl groups attached to the two nitrogen atoms. The "6-carboxy" designation specifies the position of the carboxylic acid group on the phenyl ring, which serves as a reactive handle for conjugation to other molecules.[2][3][4]

The chemical formula for this compound is C₂₅H₂₂N₂O₅, and its molecular weight is approximately 430.45 g/mol .[5][6][7] It is typically a dark red or violet solid that is soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and methanol.[8]

Quantitative Data Summary

The following table summarizes the key quantitative properties of 6-carboxytetramethylrhodamine and its commonly used N-hydroxysuccinimidyl (NHS) ester derivative.

| Property | 6-Carboxytetramethylrhodamine (Free Acid) | 6-Carboxytetramethylrhodamine NHS Ester (this compound-SE) |

| Molecular Formula | C₂₅H₂₂N₂O₅[5][6][7][8] | C₂₉H₂₅N₃O₇[1][9] |

| Molecular Weight | 430.45 g/mol [6][10] | 527.5 g/mol [1][9][11] |

| Excitation Maximum (λex) | 540-546 nm[1][7][8][12] | 546-554 nm[1][13] |

| Emission Maximum (λem) | 565-575 nm[1][8][12] | 570-577 nm[1] |

| Molar Extinction Coefficient (ε) | >78,000 M⁻¹cm⁻¹[1] | ~95,000 M⁻¹cm⁻¹[13] |

| Appearance | Dark red solid[8] | Violet solid[1] |

| Solubility | DMSO, DMF, Methanol, Aqueous buffers (pH > 6.5)[8] | DMSO, DMF[1] |

| CAS Number | 91809-67-5[5][6][7][8] | 150810-69-8[9] |

Experimental Protocols

Labeling of Amine-Containing Biomolecules with this compound NHS Ester

This protocol describes a general method for the covalent labeling of primary amine-containing biomolecules, such as proteins, peptides, and amine-modified oligonucleotides, with this compound N-hydroxysuccinimidyl (NHS) ester.[14] The NHS ester reacts with primary amines in a pH-dependent manner to form a stable amide bond.[1]

Materials:

-

6-Carboxytetramethylrhodamine NHS Ester (this compound-SE)

-

Amine-containing biomolecule (e.g., protein, peptide, or modified oligonucleotide)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3–8.5.[14][15] Note: Avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the NHS ester.[14]

-

Purification column (e.g., desalting column or spin filter) suitable for the biomolecule of interest.[14]

Procedure:

-

Prepare this compound-SE Stock Solution: Dissolve the this compound-SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[14] This solution should be protected from light and can be stored at -20°C for 1-2 months.[15]

-

Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer at a concentration of 1–10 mg/mL.[14]

-

Calculate Molar Ratio: Determine the desired molar ratio of dye to biomolecule. A molar excess of 5–10 fold of this compound-SE is often used for proteins and peptides.[14] The optimal ratio may need to be determined empirically.

-

Reaction Incubation: Add the calculated volume of the this compound-SE stock solution to the biomolecule solution.[14] Vortex the mixture gently to ensure thorough mixing. Incubate the reaction for 1 hour at room temperature, protected from light.[14] Alternatively, the reaction can be carried out overnight on ice.[15]

-

Purification of the Conjugate: Following incubation, it is crucial to remove the unreacted, free dye. This is typically achieved using a desalting column, spin filter, or through chromatography methods like HPLC.[11][14] For proteins and nucleic acids, precipitation with ethanol (B145695) or acetone (B3395972) can also be effective.[15]

-

Storage of Labeled Conjugate: Store the purified, labeled biomolecule at 4°C in the dark. For long-term storage, it is recommended to aliquot the conjugate and store it at -20°C or -80°C.[10][14]

Visualizations

Experimental Workflow for Biomolecule Labeling

The following diagram illustrates the general workflow for labeling a primary amine-containing biomolecule with this compound NHS Ester.

Logical Relationships of this compound

This diagram shows the relationship between the chemical structure of this compound and its properties and applications.

References

- 1. empbiotech.com [empbiotech.com]

- 2. Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 6-Carboxytetramethylrhodamine | C25H22N2O5 | CID 2762604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. biotium.com [biotium.com]

- 9. 6-Carboxy-tetramethylrhodamine N-succinimidyl ester | C29H25N3O7 | CID 2762606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Synthesis routes of this compound-SE [benchchem.com]

- 12. This compound, Carboxytetramethylrhodamine Oligonucleotide Labeling [biosyn.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. youdobio.com [youdobio.com]

- 15. lumiprobe.com [lumiprobe.com]

The Core Principles of 6-TAMRA Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles of 6-Carboxytetramethylrhodamine (6-TAMRA) fluorescence. This compound is a prominent fluorophore widely employed in biological research and drug development for its bright orange-red fluorescence and versatile conjugation chemistry. This document details its photophysical properties, outlines common experimental applications, and provides structured protocols to facilitate its effective use in a laboratory setting.

Photophysical Properties of this compound

This compound is a xanthene dye characterized by its high photostability and a fluorescence quantum yield that is relatively insensitive to pH in the physiological range.[1][2][3] It is a derivative of rhodamine, and its chemical structure underpins its fluorescent characteristics.[4][5] The single isomer of this compound is often preferred for complex biological applications where reproducibility is critical, as it provides better resolution in HPLC purification of labeled biomolecules compared to mixed isomers.[6][7]

Spectral Characteristics

The fluorescence of this compound is governed by the absorption of light, which excites the molecule to a higher energy state, followed by the emission of a photon as it returns to its ground state. The key spectral properties are summarized in the table below.

| Property | Value | Notes |

| Excitation Maximum (λex) | 540 - 565 nm[5][8][9][10][11][12] | Optimally excited by 532 nm or 546 nm laser lines.[7][13] |

| Emission Maximum (λem) | 565 - 580 nm[5][8][9][10][11][12] | Emits bright orange-red fluorescence.[7] |

| Molar Extinction Coefficient (ε) | 84,000 - 92,000 M⁻¹cm⁻¹[7][8][12] | |

| Fluorescence Quantum Yield (Φ) | ~0.1[8][11] | Can be influenced by environmental factors. |

| Molecular Weight | ~430.45 g/mol [9][14] |

The Jablonski Diagram of Fluorescence

The process of fluorescence can be visualized using a Jablonski diagram, which illustrates the electronic transitions that occur within a fluorophore upon excitation and subsequent emission of light.

References

- 1. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 6-Carboxytetramethylrhodamine | C25H22N2O5 | CID 2762604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound [6-Carboxytetramethylrhodamine] *CAS 91809-67-5* | AAT Bioquest [aatbio.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biotium.com [biotium.com]

- 11. benchchem.com [benchchem.com]

- 12. biosyn.com [biosyn.com]

- 13. empbiotech.com [empbiotech.com]

- 14. FluoroFinder [app.fluorofinder.com]

Navigating the Spectrum: A Technical Guide to 6-TAMRA Solubility in DMSO and Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the solubility characteristics of 6-Carboxytetramethylrhodamine (6-TAMRA), a widely used fluorescent dye in biological research. Understanding its solubility in both organic solvents, such as Dimethyl Sulfoxide (DMSO), and various aqueous buffers is critical for the successful design and execution of experiments ranging from bioconjugation to fluorescence microscopy. This document outlines quantitative solubility data, detailed experimental protocols, and the fundamental chemical principles governing the dissolution of this versatile fluorophore.

Physicochemical Properties of this compound

This compound is a xanthene dye characterized by a carboxylic acid group at the 6-position of the bottom benzene (B151609) ring. This functional group is key to its solubility profile, particularly its pH-dependent solubility in aqueous solutions. The molecule exists as a zwitterion at physiological pH.

| Property | Value | References |

| Molecular Formula | C₂₅H₂₂N₂O₅ | [1] |

| Molecular Weight | 430.45 g/mol | [1] |

| Excitation Maximum (λex) | ~543-553 nm | [1][2] |

| Emission Maximum (λem) | ~572-575 nm | [1][2] |

| Appearance | Dark red solid | [3] |

Solubility in DMSO

Dimethyl Sulfoxide (DMSO) is a highly effective solvent for this compound and its derivatives, such as the N-hydroxysuccinimide (NHS) ester (this compound-SE). It is the recommended solvent for preparing concentrated stock solutions.

| Compound | Solvent | Solubility | Notes | References |

| This compound (free acid) | DMSO | 1 mg/mL | - | [1] |

| This compound-SE | DMSO | 50 mg/mL (94.78 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is crucial as hygroscopic DMSO can significantly impact solubility. | [4] |

Key Considerations for DMSO Stock Solutions:

-

Hygroscopicity: DMSO readily absorbs moisture from the air. The presence of water can lead to the hydrolysis of reactive forms of this compound, such as the NHS ester, reducing its conjugation efficiency. Always use anhydrous DMSO and store stock solutions with desiccant.

-

Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can introduce moisture and potentially degrade the dye. It is best practice to aliquot stock solutions into smaller, single-use volumes.

-

Storage: Store this compound stock solutions at -20°C or -80°C, protected from light. Under these conditions, stock solutions in DMSO are generally stable for at least one month at -20°C and up to six months at -80°C.[4][5]

Solubility in Aqueous Buffers

The solubility of this compound in aqueous buffers is significantly influenced by pH. The carboxylic acid group has a pKa value that dictates its protonation state. At pH values above its pKa, the carboxylate form predominates, enhancing its solubility in water.

| Compound | Buffer System | Solubility | Notes | References |

| This compound (free acid) | Buffers with pH > 6.5 | Soluble | Specific concentration is dependent on the buffer composition and exact pH. | [3] |

| This compound (free acid) | DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL | This demonstrates limited solubility in a mixed aqueous buffer system. | [1] |

| This compound-SE | 0.1 M Sodium Bicarbonate (pH 8.3-8.5) | Sufficient for labeling reactions | While not a true solubility measurement, this is the recommended buffer for bioconjugation, indicating adequate solubility for this application. | [6] |

Factors Affecting Aqueous Solubility:

-

pH: As the pH of the buffer increases above the pKa of the carboxylic acid, the solubility of this compound increases due to deprotonation and increased polarity.

-

Buffer Composition: The presence of salts and other buffer components can influence solubility. Buffers containing primary amines, such as Tris, should be avoided when working with amine-reactive derivatives like this compound-SE, as they will compete in the labeling reaction.[6]

-

Temperature: While not extensively documented, a moderate increase in temperature can aid in the dissolution of this compound in aqueous buffers. However, prolonged exposure to high temperatures should be avoided to prevent degradation.

Experimental Protocols

Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (free acid) in DMSO.

Materials:

-

This compound (free acid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator (optional)

-

Microcentrifuge tubes

Procedure:

-

Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

-

Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, use 4.3 mg of this compound (MW: 430.45 g/mol ).

-

Add the appropriate volume of anhydrous DMSO to the vial.

-

Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.

-

Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light.

Caption: Workflow for preparing a this compound stock solution in DMSO.

Preparation of a this compound-SE Stock Solution for Bioconjugation

This protocol outlines the preparation of a 10 mg/mL stock solution of this compound-SE in anhydrous DMSO, a common starting point for labeling reactions.

Materials:

-

This compound-SE

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Allow the vial of this compound-SE to come to room temperature.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a concentration of 10 mg/mL. For example, add 100 µL of DMSO to 1 mg of this compound-SE.

-

Vortex the vial until the dye is fully dissolved. The solution should be prepared fresh just before use for optimal reactivity.

General Protocol for Aqueous Working Solutions

To prepare a working solution of this compound in an aqueous buffer, the concentrated DMSO stock solution is diluted into the desired buffer.

Materials:

-

Concentrated this compound stock solution in DMSO

-

Aqueous buffer of choice (e.g., PBS, HEPES, pH > 6.5)

Procedure:

-

Determine the final desired concentration of this compound in the aqueous buffer.

-

Calculate the volume of the DMSO stock solution needed.

-

Add the calculated volume of the DMSO stock solution to the aqueous buffer. It is crucial to add the DMSO stock to the buffer and not the other way around to avoid precipitation.

-

Mix the solution thoroughly by vortexing or inversion.

-

Ensure that the final concentration of DMSO in the aqueous solution is kept to a minimum (typically <1%), as high concentrations of DMSO can be detrimental to biological samples.

Caption: Logical flow for preparing aqueous working solutions of this compound.

Troubleshooting Solubility Issues

-

Precipitation in Aqueous Buffers: If precipitation occurs when diluting the DMSO stock into an aqueous buffer, it may be due to the final concentration of this compound exceeding its solubility limit in that specific buffer. Try preparing a more dilute working solution. Also, ensure the pH of the buffer is appropriate.

-

Difficulty Dissolving in DMSO: If this compound or its derivatives are difficult to dissolve in DMSO, it may indicate that the DMSO has absorbed water. Use a fresh, unopened bottle of anhydrous DMSO. Gentle warming and sonication can also be employed.

-

Inconsistent Labeling Results: Poor solubility of this compound-SE in the reaction buffer can lead to inconsistent and inefficient labeling. Ensure the pH of the labeling buffer is optimal (typically pH 8.3-8.5) and that the dye is fully dissolved before adding it to the protein or biomolecule solution.

By understanding the principles of this compound solubility and adhering to the detailed protocols outlined in this guide, researchers can ensure the reliable and effective use of this powerful fluorescent tool in their scientific endeavors.

References

A Technical Guide to 6-TAMRA Isomers for Nucleic Acid Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-Carboxytetramethylrhodamine (6-TAMRA) isomers and their application in nucleic acid labeling. This document details the properties of this compound, experimental protocols for conjugation, and its use in various molecular biology applications, with a focus on providing actionable data and methodologies for laboratory professionals.

Introduction to this compound and its Isomers

Carboxytetramethylrhodamine (TAMRA) is a fluorescent dye from the rhodamine family, widely utilized for labeling biomolecules due to its bright orange-red fluorescence, high photostability, and chemical stability under physiological conditions.[1] It is commercially available as two primary isomers, 5-TAMRA and this compound, which differ in the substitution position of the carboxyl group on the benzene (B151609) ring. A mixture of both is often sold as 5(6)-TAMRA.[2][3]

While the spectral properties of the 5- and 6-isomers are nearly identical, the choice of isomer can be critical for downstream applications.[4] For nucleic acid labeling, the single, pure isomer This compound is predominantly used.[5] This preference stems from the fact that oligonucleotides labeled with a single isomer generally yield better resolution during High-Performance Liquid Chromatography (HPLC) purification, which is a crucial step for obtaining high-purity conjugates.[3] In contrast, 5-TAMRA is more commonly employed for labeling peptides and proteins.[3]

Quantitative Data: Spectroscopic Properties

The selection of a fluorophore is critically dependent on its spectroscopic properties. The following tables summarize the key quantitative data for this compound. It is important to note that values can vary slightly depending on the solvent, pH, and conjugation state of the dye.

| Property | Value |

| Excitation Maximum (λex) | 543 - 554 nm |

| Emission Maximum (λem) | 571 - 577 nm |

| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ |

| Recommended Laser Lines | 532 nm or 546 nm |

Table 1: General Spectroscopic Properties of this compound. [3][6][7]

| Reactive Form | Molecular Weight ( g/mol ) |

| This compound, free acid | 430.46 |

| This compound, NHS Ester | 527.52 |

| This compound, Phosphoramidite (B1245037) | Varies by linker |

Table 2: Molecular Weights of Common this compound Derivatives.

The fluorescence quantum yield of TAMRA-labeled oligonucleotides is highly dependent on the local sequence environment. Specifically, the presence of guanine (B1146940) (dG) nucleosides in close proximity to the dye can lead to quenching of the fluorescence.[4][8]

Experimental Protocols

Successful labeling of nucleic acids with this compound can be achieved through two primary strategies: post-synthetic conjugation to a modified oligonucleotide or direct incorporation during solid-phase synthesis.

Post-Synthetic Labeling using this compound NHS Ester

This method involves the synthesis of an oligonucleotide with a primary amine modification, which then reacts with an N-hydroxysuccinimidyl (NHS) ester of this compound.

Materials:

-

Amine-modified oligonucleotide

-

This compound NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

-

Desalting column or appropriate HPLC system for purification

Methodology:

-

Prepare this compound NHS Ester Stock Solution: Dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.[9]

-

Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer to a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, must be avoided as they will compete for reaction with the NHS ester.[9]

-

Labeling Reaction: Add a 5-10 molar excess of the this compound NHS ester solution to the oligonucleotide solution.[9]

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[9]

-

Purification: Purify the labeled oligonucleotide from the unreacted dye and salts using a desalting column or reverse-phase HPLC.

Direct Incorporation using this compound Phosphoramidite

This is a more direct and often more efficient method where the this compound dye is incorporated into the oligonucleotide during automated solid-phase synthesis.

Materials:

-

DNA synthesizer

-

Standard phosphoramidites and synthesis reagents

-

This compound phosphoramidite

-

Deprotection solution: tert-butylamine:methanol:water (1:1:2 v/v/v)

Methodology:

-

Synthesis: The oligonucleotide synthesis is performed using standard phosphoramidite chemistry on a DNA synthesizer. The this compound phosphoramidite is coupled at the desired position (typically the 5'-terminus) using a standard coupling time of 7.5 minutes.[10]

-

Cleavage and Deprotection: Due to the instability of the TAMRA dye in the presence of ammonium (B1175870) hydroxide, a specific deprotection cocktail is required.[10] Cleave the oligonucleotide from the solid support and remove the protecting groups by incubating with a mixture of tert-butylamine, methanol, and water (1:1:2 v/v/v) for 6 hours at 60°C.[10]

-

Purification: The resulting this compound labeled oligonucleotide is then purified, typically by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Characterization of Labeled Oligonucleotides

After synthesis and purification, it is essential to characterize the labeled oligonucleotide to confirm successful conjugation and assess purity.

-

UV-Vis Spectroscopy: The concentration and labeling efficiency can be estimated by measuring the absorbance at 260 nm (for the nucleic acid) and at the absorbance maximum of this compound (~550 nm).

-

HPLC Analysis: Reverse-phase HPLC is a powerful tool for assessing the purity of the labeled oligonucleotide and separating it from unlabeled strands.[11]

-

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final product, thereby verifying the successful conjugation of the this compound dye.[7][12][13]

Applications and Signaling Pathways

This compound labeled nucleic acids are integral to a variety of modern molecular biology techniques.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a mechanism describing energy transfer between two light-sensitive molecules.[14] A donor chromophore, in its excited state, can transfer energy to an acceptor chromophore in close proximity. This compound is commonly used as an acceptor/quencher for a donor fluorophore such as 6-Carboxyfluorescein (6-FAM). This donor-acceptor pair is widely used in:

-

Real-Time PCR (qPCR): In TaqMan® probes, a 6-FAM reporter is attached to the 5'-end and a this compound quencher to the 3'-end of an oligonucleotide probe. When the probe is intact, the fluorescence of 6-FAM is quenched by this compound. During PCR, the probe hybridizes to the target sequence and is subsequently cleaved by the 5' exonuclease activity of Taq polymerase. This separates the reporter from the quencher, resulting in an increase in fluorescence that is proportional to the amount of amplified product.[15][16]

-

Nucleic Acid Structure Studies: FRET can be used to measure distances between two points on a nucleic acid molecule, providing insights into its structure and conformational changes.[17]

Fluorescence In Situ Hybridization (FISH)

This compound labeled oligonucleotide probes can be used in FISH to detect the presence and location of specific DNA or RNA sequences within cells and tissues.[18][19] The bright and stable fluorescence of this compound allows for clear visualization of the target sequences using fluorescence microscopy.

Visualizations

Caption: Workflow for this compound Nucleic Acid Labeling.

Caption: FRET Mechanism in TaqMan qPCR Probes.

References

- 1. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. interchim.fr [interchim.fr]

- 6. This compound, Carboxytetramethylrhodamine Oligonucleotide Labeling [biosyn.com]

- 7. Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youdobio.com [youdobio.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. chromtech.com [chromtech.com]

- 12. Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biopharmaspec.com [biopharmaspec.com]

- 14. DNA Probes Using Fluorescence Resonance Energy Transfer (FRET): Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. TaqMan Probes and qPCR Primers | Thermo Fisher Scientific - US [thermofisher.com]

- 17. A FRET-based screening assay for nucleic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A technical review and guide to RNA fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Situ Hybridization (ISH), CISH, and FISH Reagents | Thermo Fisher Scientific - TW [thermofisher.com]

An In-depth Technical Guide to 6-TAMRA Labeling Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for labeling biomolecules with 6-Carboxytetramethylrhodamine (6-TAMRA), a widely utilized orange-red fluorescent dye. We will delve into the primary conjugation chemistries, present detailed experimental protocols, and offer insights into the critical parameters that ensure successful and reproducible labeling for applications in immunochemistry, fluorescence microscopy, flow cytometry, and nucleic acid analysis.[1][2][3][4]

Core Concepts of this compound Labeling

This compound is a bright and photostable fluorophore belonging to the rhodamine family of dyes.[4] Its utility in bioconjugation stems from the ability to chemically modify its carboxylic acid group to create reactive moieties that can covalently bind to specific functional groups on biomolecules such as proteins, peptides, and nucleic acids.[2][4] The pure 6-isomer of TAMRA is often preferred in applications where reproducibility is paramount, as the minor positional differences between 5- and this compound can sometimes influence the biological properties of the conjugate.[5]

Spectroscopic Properties

Proper experimental design and data interpretation necessitate a clear understanding of this compound's spectral characteristics.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~543-565 nm | [1][6][7] |

| Emission Maximum (λem) | ~571-580 nm | [1][6][7] |

| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | [2][7] |

| Molecular Weight | ~430.45 g/mol | [1] |

Note: Spectral properties can be influenced by the local environment and the nature of the conjugated biomolecule.

Key Labeling Chemistries

The versatility of this compound lies in the variety of reactive derivatives available, each targeting a specific functional group. The most common approaches involve targeting primary amines, thiols, or utilizing bio-orthogonal click chemistry.

Amine-Reactive Labeling: NHS Ester Chemistry

The most prevalent method for labeling proteins and amine-modified oligonucleotides involves the use of a this compound N-hydroxysuccinimidyl (NHS) ester.[4] This derivative reacts with primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues, to form a stable amide bond.[8][9]

Reaction Principle:

Caption: Amine-reactive labeling via this compound NHS ester.

This reaction is highly pH-dependent, with optimal labeling occurring in a slightly alkaline environment (pH 8.3-8.5) where the primary amines are deprotonated and thus more nucleophilic.[8] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target biomolecule for reaction with the NHS ester.[10][11]

Thiol-Reactive Labeling: Maleimide (B117702) Chemistry

For targeted labeling of cysteine residues, this compound maleimide derivatives are employed. Maleimides react specifically with the sulfhydryl (thiol) group of cysteine to form a stable thioether linkage. This approach is particularly useful for site-specific labeling when a cysteine residue is strategically located within the biomolecule.

Reaction Principle:

Caption: Thiol-reactive labeling via this compound maleimide.

The optimal pH for the maleimide-thiol reaction is between 7.0 and 7.5.[12] If the protein of interest contains disulfide bonds, a reduction step using an agent like TCEP (tris-carboxyethylphosphine) may be necessary to free up the cysteine residues for labeling.[12]

Bio-orthogonal Labeling: Click Chemistry

Click chemistry offers a highly specific and efficient method for labeling biomolecules in complex biological samples.[13] This two-step process typically involves the copper(I)-catalyzed cycloaddition of an azide (B81097) and an alkyne.[13] For this compound labeling, a derivative containing either an azide or an alkyne group is used to react with a biomolecule that has been metabolically, enzymatically, or chemically modified to contain the complementary functional group.[14]

Reaction Principle:

Caption: Bio-orthogonal labeling via copper-catalyzed click chemistry.

The key advantage of click chemistry is its bio-orthogonality; the azide and alkyne groups do not react with other functional groups typically found in biological systems, leading to very low background signal.[13] Copper-free click reactions, utilizing strained cyclooctynes like DBCO, are also available and are particularly useful for live-cell labeling to avoid copper-induced cytotoxicity.[15][16]

Experimental Protocols

The following sections provide detailed methodologies for the key this compound labeling chemistries.

Protocol 1: Labeling of Proteins with this compound-NHS Ester

This protocol describes a general method for conjugating this compound-NHS ester to primary amines on a protein.

Materials:

-

This compound NHS Ester

-

Target protein (2-10 mg/mL)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[10]

-

Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional)

-

Purification: Desalting column (e.g., Sephadex G-25) or dialysis tubing

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.[11] Ensure the buffer is free of primary amines.[10]

-

Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[9][10]

-

Calculate Dye Amount: Determine the volume of the dye stock solution needed to achieve a desired molar excess of dye to protein. A common starting point is a 5-10 fold molar excess.[10]

-

Reaction: While gently vortexing the protein solution, slowly add the calculated amount of the this compound NHS ester stock solution.[9]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[10][11]

-

Purification: Separate the labeled protein from unreacted dye using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[10]

-

Quantification: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and at ~555 nm (for this compound).[6]

Protocol 2: Labeling of Cysteine-Containing Peptides with this compound-Maleimide

This protocol is for the specific labeling of sulfhydryl groups on peptides or proteins.

Materials:

-

This compound Maleimide

-

Target peptide/protein with free cysteine(s)

-

Anhydrous DMSO or DMF

-

Reaction Buffer: PBS, HEPES, or Tris buffer, pH 7.0-7.5, degassed[12]

-

(Optional) TCEP for disulfide bond reduction

-

Purification: RP-HPLC or desalting column

Procedure:

-

Prepare Peptide Solution: Dissolve the peptide or protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[12]

-

(Optional) Reduction: If necessary, add a 10-100 fold molar excess of TCEP to the peptide solution and incubate for 20-30 minutes at room temperature to reduce disulfide bonds.[12]

-

Prepare Dye Stock Solution: Dissolve the this compound maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.[12]

-

Reaction: Add the dye stock solution to the peptide solution to achieve a 10-20 fold molar excess of dye.[12]

-

Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.

-

Purification: Purify the labeled peptide using reverse-phase HPLC or a desalting column to remove unreacted dye and other small molecules.

Protocol 3: Copper-Catalyzed Click Chemistry (CuAAC) Labeling

This protocol outlines the labeling of an alkyne-modified biomolecule with this compound-azide.

Materials:

-

This compound-Azide

-

Alkyne-modified biomolecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium Ascorbate (B8700270)

-

Tris-hydroxypropyltriazolylmethylamine (THPTA)

-

DMSO

-

Reaction Buffer: PBS or Tris-buffered saline

Procedure:

-

Prepare Stock Solutions:

-

Prepare Reaction Cocktail: In a microfuge tube, combine the alkyne-modified biomolecule in reaction buffer with the following reagents in order, vortexing briefly after each addition:

-

Initiate Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction.[17]

-

Incubation: Vortex continuously or rotate end-over-end for 30 minutes at room temperature, protected from light.[17]

-

Purification: Purify the labeled biomolecule using an appropriate method such as spin filtration, dialysis, or chromatography to remove the catalyst and excess dye.

Quantitative Data Summary

| Parameter | NHS Ester Chemistry | Maleimide Chemistry | Click Chemistry (CuAAC) |

| Target Group | Primary Amines (-NH₂) | Thiols (-SH) | Alkyne or Azide |

| Optimal pH | 8.3 - 8.5[8] | 7.0 - 7.5[12] | Neutral (e.g., PBS) |

| Recommended Buffer | 0.1 M Sodium Bicarbonate[10] | PBS, HEPES, Tris[12] | PBS, TBS |

| Molar Ratio (Dye:Biomolecule) | 5-10:1[10] | 10-20:1[12] | Varies (e.g., 20 µM dye)[17] |

| Incubation Time | 1-2 hours[10][11] | ~2 hours | 30 minutes[17] |

| Incubation Temperature | Room Temperature | Room Temperature | Room Temperature |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Labeling Efficiency | Incorrect pH; Inactive dye (hydrolyzed); Competing nucleophiles in buffer (e.g., Tris for NHS ester). | Verify buffer pH.[8] Use fresh, anhydrous DMSO for dye dissolution.[9] Use amine-free buffers for NHS ester reactions.[10] |

| Peptide/Protein Aggregation | Increased hydrophobicity after labeling. | Dissolve the biomolecule in a small amount of organic solvent (e.g., DMSO) before adding aqueous buffer.[18] Aim for a lower degree of labeling.[18] |

| Reduced Fluorescence | Self-quenching due to high degree of labeling; pH outside optimal range. | Reduce the molar excess of dye in the reaction.[18] Ensure the final buffer for the labeled conjugate is within the optimal pH range for TAMRA fluorescence (neutral to slightly acidic).[4] |

| Non-specific Labeling | Reaction conditions too harsh (e.g., very high pH for NHS esters). | Strictly adhere to the recommended pH range for the specific chemistry. |

Storage and Handling of Conjugates

-

Stock Solutions: Aliquot and store stock solutions of reactive this compound dyes at -20°C or -80°C, protected from light and moisture.[1][19][20] Solutions in DMSO can typically be stored for 1-2 months at -20°C.[8]

-

Labeled Conjugates: Store purified this compound labeled biomolecules at 4°C for short-term use or in aliquots at -20°C for long-term storage, protected from light.[10] Adding a carrier protein like BSA (1-10 mg/mL) can help stabilize dilute protein conjugates.[11] Avoid repeated freeze-thaw cycles.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. selleckchem.com [selleckchem.com]

- 4. lifetein.com [lifetein.com]

- 5. This compound [6-Carboxytetramethylrhodamine] *CAS 91809-67-5* | AAT Bioquest [aatbio.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound, Carboxytetramethylrhodamine Oligonucleotide Labeling [biosyn.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TR [thermofisher.com]

- 10. youdobio.com [youdobio.com]

- 11. abcam.cn [abcam.cn]

- 12. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 13. tenovapharma.com [tenovapharma.com]

- 14. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. vectorlabs.com [vectorlabs.com]

- 16. static.igem.org [static.igem.org]

- 17. vectorlabs.com [vectorlabs.com]

- 18. benchchem.com [benchchem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to the Photophysical Properties of 6-TAMRA Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxytetramethylrhodamine (6-TAMRA) is a prominent member of the rhodamine family of fluorescent dyes, widely utilized in biological and biomedical research.[1] As a single isomer of carboxytetramethylrhodamine (TMR), this compound offers high purity and reproducibility, which is critical for demanding applications.[2][3] This dye is particularly valued for its bright orange-red fluorescence, substantial photostability, and its utility in a diverse array of applications including immunochemistry, automated DNA sequencing, and fluorescence resonance energy transfer (FRET) assays.[4][][6] This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and visual representations of key concepts and workflows.

Core Photophysical Properties of this compound

The photophysical characteristics of this compound are fundamental to its application in fluorescence-based techniques. These properties can be influenced by environmental factors such as solvent polarity, pH, and conjugation to biomolecules. A summary of its key quantitative properties is presented in the table below.

| Photophysical Property | Value | Notes |

| Excitation Maximum (λex) | ~540 - 555 nm | Dependent on solvent and conjugation state.[1][7][8] |

| Emission Maximum (λem) | ~565 - 580 nm | Dependent on solvent and conjugation state.[1][7][8][9] |

| Molar Extinction Coefficient (ε) | ~84,000 - 92,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at a given wavelength.[9][10][11] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5 | The ratio of photons emitted to photons absorbed; highly sensitive to the local environment and conjugation.[1][8][9] |

| Fluorescence Lifetime (τ) | ~1.9 - 2.7 ns | The average time the molecule spends in the excited state before returning to the ground state. Value shown is for a DNA conjugate.[8] |

| Molecular Weight | ~430.45 g/mol | [2][4] |

Factors Influencing this compound Fluorescence

The fluorescence emission of this compound is not static and can be influenced by a variety of factors. Understanding these dependencies is crucial for the design and interpretation of experiments.

Experimental Protocols

Accurate determination of the photophysical properties of this compound is essential for its effective use. Below are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is a fundamental constant for a given substance in a specific solvent and is determined using the Beer-Lambert law.

Materials:

-

This compound dye

-

High-purity solvent (e.g., DMSO, methanol, or an appropriate buffer)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.[12]

-

Prepare Serial Dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.

-

Measure Absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax) using the spectrophotometer.[13] Use the same solvent as a blank reference.

-

Plot Data: Plot the measured absorbance values against the corresponding molar concentrations.

-

Calculate Molar Extinction Coefficient: According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.[12][13]

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is the ratio of the number of photons emitted to the number of photons absorbed. The relative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Materials:

-

This compound solution of unknown quantum yield

-

A reference standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G)

-

High-purity solvent

-

UV-Vis spectrophotometer

-

Fluorescence spectrometer

-

Quartz cuvettes

Procedure:

-

Prepare Solutions: Prepare a series of dilutions of both the this compound sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[14]

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.[1]

-

Measure Fluorescence Emission: For each solution, record the fluorescence emission spectrum using the same excitation wavelength and instrument settings.[1]

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.[1]

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.[14]

-

Calculate Quantum Yield: The quantum yield of the this compound sample (Φ_sample) can be calculated using the following equation[1]:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the gradients (slopes) of the plots for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions (if different).

-

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a fluorophore remains in the excited state after excitation. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for its measurement.[15][16]

Principle of TCSPC:

The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED). The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of excitation events. A histogram of these time differences builds up the fluorescence decay curve, from which the lifetime can be determined by fitting an exponential decay function.[16][17]

Materials:

-

This compound sample

-

A TCSPC system, including:

-

Pulsed light source (laser or LED)

-

Sample holder

-

Fast and sensitive photon detector (e.g., photomultiplier tube - PMT)

-

Timing electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC)

-

Data acquisition and analysis software

-

Procedure:

-

Instrument Setup: Set up the TCSPC system, ensuring the excitation source is at a wavelength strongly absorbed by this compound and the detector is positioned to collect the emitted fluorescence.

-

Data Acquisition: Acquire the fluorescence decay data by collecting photon arrival times over a sufficient period to build a statistically robust decay curve.

-

Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution to account for the temporal spread of the instrument itself.[18]

-

Data Analysis: Fit the acquired decay curve, after deconvolution with the IRF, to an exponential decay model to extract the fluorescence lifetime(s).

Photobleaching of this compound

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[19] This phenomenon leads to a loss of fluorescence signal and can be a limiting factor in long-term imaging experiments. The process is often initiated when the fluorophore enters a long-lived, highly reactive triplet state, from which it can react with molecular oxygen to generate reactive oxygen species (ROS) that damage the dye molecule.[20] The rate of photobleaching is dependent on the intensity and duration of the excitation light.[20] The presence of certain metal ions, such as Mn²⁺, can also accelerate the photobleaching of TAMRA.[21][22]

Strategies to Minimize Photobleaching:

-

Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.[20]

-

Minimize Exposure Time: Use the shortest possible exposure times for image acquisition.[19][20]

-

Use Antifade Reagents: Mount samples in commercially available antifade mounting media, which often contain free-radical scavengers.

-

Control the Chemical Environment: Avoid the presence of substances known to enhance photobleaching.

Conclusion

This compound is a versatile and robust fluorescent dye that has become an indispensable tool in molecular biology, drug discovery, and various other scientific disciplines.[1][23] A thorough understanding of its photophysical properties, including its absorption and emission characteristics, quantum yield, fluorescence lifetime, and susceptibility to photobleaching, is paramount for the design and successful execution of sensitive and quantitative fluorescence-based assays. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [6-Carboxytetramethylrhodamine] *CAS 91809-67-5* | AAT Bioquest [aatbio.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. interchim.fr [interchim.fr]

- 7. biotium.com [biotium.com]

- 8. benchchem.com [benchchem.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. This compound, Carboxytetramethylrhodamine Oligonucleotide Labeling [biosyn.com]

- 12. researchgate.net [researchgate.net]

- 13. smart.dhgate.com [smart.dhgate.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. 荧光寿命测量 [sigmaaldrich.com]

- 16. horiba.com [horiba.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. benchchem.com [benchchem.com]

- 21. Photobleaching and blinking of TAMRA induced by Mn(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. TAMRA dye for labeling in life science research [baseclick.eu]

6-TAMRA as a Fluorescent Probe: An In-depth Technical Guide

An Introduction to a Versatile Fluorophore for Researchers, Scientists, and Drug Development Professionals

Carboxytetramethylrhodamine (TAMRA) is a robust and widely utilized fluorescent dye in biological and biomedical research, prized for its bright orange-red fluorescence and high photostability.[1][2] This guide focuses on the 6-isomer of TAMRA (6-carboxytetramethylrhodamine), a derivative frequently employed for labeling a variety of biomolecules, including proteins, peptides, and nucleic acids.[3][][5] Its utility spans a broad range of applications, from fluorescence microscopy and flow cytometry to Förster Resonance Energy Transfer (FRET) assays and fluorescence polarization studies.[6][7][8] This document provides a comprehensive overview of the core spectral properties of 6-TAMRA, detailed experimental protocols for its use, and visualizations of key experimental workflows and principles.

Core Spectroscopic and Physical Properties

This compound is characterized by its distinct excitation and emission spectra in the orange-red region of the visible spectrum.[9] These properties, along with its molar extinction coefficient and quantum yield, are crucial for designing and interpreting fluorescence-based experiments. The exact spectral characteristics can be influenced by factors such as the solvent, pH, and the nature of the conjugated biomolecule.[1][10]

| Property | Value | References |

| Excitation Maximum (λex) | 541 - 565 nm | [3][11][12][13] |

| Emission Maximum (λem) | 565 - 580 nm | [2][3][12][13] |

| Molar Extinction Coefficient (ε) | ~84,000 - 92,000 M⁻¹cm⁻¹ | [11][14][15] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | [1][2][11] |

| Molecular Weight | ~430.45 g/mol | [3][13][16] |

| Molecular Weight (NHS Ester) | ~527.52 g/mol | [1][6][17] |

Experimental Protocols

Accurate and reproducible results when using this compound hinge on meticulous experimental execution. The following sections provide detailed protocols for common applications of this versatile fluorophore.

Protocol 1: Labeling of Proteins with this compound N-hydroxysuccinimidyl (NHS) Ester

This protocol details the covalent labeling of proteins or other biomolecules containing primary amines with this compound NHS ester.[18][19] The NHS ester reacts with primary amines to form a stable amide bond.[17][19]

Materials:

-

This compound NHS Ester

-

Target biomolecule (e.g., antibody, peptide)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3–8.5. Note: Avoid buffers containing primary amines, such as Tris.[1][18]

-

Purification resin (e.g., size-exclusion chromatography column)[20]

-

Microcentrifuge tubes

-

Pipettes

Procedure:

-

Prepare this compound Stock Solution: Dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This stock solution should be protected from light.[18]

-

Prepare Biomolecule Solution: Dissolve the biomolecule to be labeled in the reaction buffer at a concentration of 1–10 mg/mL.[18]

-

Labeling Reaction: Add a 5- to 10-fold molar excess of the this compound NHS ester stock solution to the biomolecule solution.[18] The optimal molar ratio may need to be determined empirically for each specific biomolecule and application.[18]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, ensuring it is protected from light.[18]

-

Purification: Separate the labeled biomolecule from the unreacted dye using a size-exclusion chromatography column or other suitable purification method.[18][20]

-

Storage: Store the purified, labeled conjugate at 4°C in the dark. For long-term storage, it can be aliquoted and stored at -20°C.[18]

Protocol 2: Fluorescence Polarization (FP) Binding Assay

Fluorescence polarization is a powerful technique for studying molecular interactions in solution.[8][21] This protocol outlines a competitive FP assay to identify inhibitors of a protein-ligand interaction, where the ligand is labeled with this compound.

Materials:

-

This compound-labeled ligand (tracer)

-

Target protein

-

Assay Buffer (e.g., phosphate-buffered saline)

-

Test compounds (potential inhibitors)

-

Microplate reader with fluorescence polarization capabilities[22]

-

Black, low-volume microplates

Procedure:

-

Assay Preparation: Prepare solutions of the this compound-labeled ligand and the target protein in the assay buffer. The concentration of the labeled ligand should be low (in the low nanomolar range) and the protein concentration should be optimized to achieve a significant polarization signal upon binding.

-

Addition of Reagents:

-

To the wells of the microplate, add the assay buffer.

-

Add the test compounds at various concentrations.

-

Add the this compound-labeled ligand to all wells.

-

Initiate the binding reaction by adding the target protein to all wells except for the "no protein" controls.

-

-

Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[23]

-

Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader. Excite the sample with polarized light at approximately 530-545 nm and measure the emission at around 580-590 nm through parallel and perpendicular filters.[22][24]

-

Data Analysis: The binding of the labeled ligand to the protein will result in a high polarization value. If a test compound inhibits this interaction, it will displace the labeled ligand, leading to a decrease in the polarization signal. The inhibitory potency of the test compounds can be determined by plotting the change in polarization as a function of compound concentration.

Visualizing Core Concepts with Graphviz

To further clarify the principles and workflows associated with this compound, the following diagrams have been generated using the DOT language.

References

- 1. benchchem.com [benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. empbiotech.com [empbiotech.com]

- 7. Two-Step Energy Transfer Dynamics in Conjugated Polymer and Dye-Labeled Aptamer-Based Potassium Ion Detection Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TAMRA dye for labeling in life science research [baseclick.eu]

- 10. genaxxon.com [genaxxon.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. benchchem.com [benchchem.com]

- 13. biotium.com [biotium.com]

- 14. This compound, Carboxytetramethylrhodamine Oligonucleotide Labeling [biosyn.com]

- 15. 5(6)-TAMRA [5(6)-Carboxytetramethylrhodamine] *CAS 98181-63-6* | AAT Bioquest [aatbio.com]

- 16. FluoroFinder [app.fluorofinder.com]

- 17. interchim.fr [interchim.fr]

- 18. youdobio.com [youdobio.com]

- 19. Protein Labeling Reagents | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. nathan.instras.com [nathan.instras.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. moleculardevices.com [moleculardevices.com]

- 23. researchgate.net [researchgate.net]

- 24. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

5-TAMRA vs. 6-TAMRA: A Researcher's In-Depth Technical Guide

For researchers, scientists, and drug development professionals leveraging fluorescent labeling, the choice between 5-TAMRA (5-carboxytetramethylrhodamine) and 6-TAMRA (6-carboxytetramethylrhodamine) is a critical decision that can impact the success and reproducibility of their experiments. While both are isomers of the popular orange-red fluorescent dye, their subtle structural differences translate into distinct application advantages. This technical guide provides a comprehensive overview of the core differences between these two isomers, complete with quantitative data, detailed experimental protocols, and workflow visualizations to inform your selection process.

Core Differences: Structure and Application

The fundamental difference between 5-TAMRA and this compound lies in the substitution position of the carboxyl group on the benzoic acid moiety of the rhodamine core. This seemingly minor positional variance influences the dye's interaction with the molecule it is labeling, leading to established preferences in their use.

-

5-TAMRA is predominantly recommended for the labeling of peptides and proteins . The position of the carboxyl group in the 5-isomer is thought to result in more efficient and reproducible conjugation to the primary amines of amino acid residues.

-

This compound is the preferred isomer for labeling nucleotides and oligonucleotides .[1] Its structure is better suited for incorporation into nucleic acid structures, particularly in automated DNA sequencing applications.[2]

A significant practical advantage of using single isomers like 5-TAMRA or this compound over a mixture of the two (5(6)-TAMRA) is the improved resolution during High-Performance Liquid Chromatography (HPLC) purification of the final conjugate.[1] This leads to a more homogenous labeled product, which is crucial for quantitative and sensitive assays.

Spectroscopic and Physicochemical Properties

While their applications differ, the spectroscopic properties of 5-TAMRA and this compound are remarkably similar. Both isomers exhibit bright orange-red fluorescence and are compatible with standard rhodamine filter sets. The exact spectral characteristics can be influenced by factors such as solvent, pH, and the nature of the conjugated biomolecule.

| Property | 5-TAMRA | This compound | Mixed Isomers (5(6)-TAMRA) |

| Excitation Maximum (λex) | ~543 - 558 nm[3][4] | ~543 nm[5] | ~541 - 554 nm[6][7] |

| Emission Maximum (λem) | ~575 - 586 nm[4][8] | ~571 - 575 nm[3][5] | ~565 - 577 nm[6][7] |

| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | ~92,000 M⁻¹cm⁻¹[5] | >78,000 - 90,000 M⁻¹cm⁻¹[8] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 (general for TAMRA) | Similar to 5-TAMRA | High[8] |

| Molecular Weight (Free Acid) | 430.45 g/mol | 430.45 g/mol | 430.45 g/mol |

| Molecular Weight (NHS Ester) | 527.52 g/mol | 527.52 g/mol | 527.52 g/mol |

Note: The fluorescence quantum yield of TAMRA conjugates is generally considered to be about one-fourth that of fluorescein (B123965) conjugates.[8] Studies have shown that the absorption and emission spectra of 5- and this compound isomers, when conjugated to oligonucleotides, are similar.

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of 5-TAMRA and this compound to their respective target biomolecules.

5-TAMRA Labeling of Proteins

This protocol outlines the steps for conjugating 5-TAMRA N-hydroxysuccinimidyl (NHS) ester to primary amines on a protein.

Materials:

-

5-TAMRA NHS ester

-

Protein of interest

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer to a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Add the 5-TAMRA NHS ester solution to the protein solution at a molar ratio of 5-10 moles of dye per mole of protein.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.

-

-

Purification:

-

Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which will be visible as a colored band.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of TAMRA (~555 nm).

-

This compound Labeling of Amino-Modified Oligonucleotides

This protocol describes the conjugation of this compound NHS ester to an oligonucleotide containing a primary amine modification.

Materials:

-

This compound NHS ester

-

Amino-modified oligonucleotide

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate Buffer (pH 8.5) or 0.091 M Sodium Borate buffer (pH 8.5)

-

Reverse-phase HPLC system with a C18 column for purification

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration that allows for a suitable reaction volume.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of approximately 10 mg/mL.

-

Conjugation Reaction:

-

Add the this compound NHS ester solution to the oligonucleotide solution. The optimal molar ratio of dye to oligonucleotide may need to be determined empirically but a 5-10 fold molar excess of the dye is a common starting point.

-

Incubate the reaction for at least 2 hours at room temperature, or overnight, protected from light.

-

-

Purification by HPLC:

-

Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide using reverse-phase HPLC with a C18 column.

-

A common mobile phase system consists of a gradient of acetonitrile (B52724) in an aqueous buffer such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).

-

Monitor the elution at 260 nm (for the oligonucleotide) and at the absorption maximum of TAMRA (~555 nm).

-

Collect the fractions corresponding to the dual-absorbing peak of the labeled oligonucleotide.

-

-

Desalting and Lyophilization:

-

Desalt the collected fractions, for example, by ethanol (B145695) precipitation.

-

Lyophilize the purified, desalted product to obtain a dry powder.

-

Visualizing Workflows and Pathways

To further clarify the experimental processes and logical relationships, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. biotium.com [biotium.com]

- 2. empbiotech.com [empbiotech.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 6. youdobio.com [youdobio.com]

- 7. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]

- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HU [thermofisher.com]

6-TAMRA in Immunochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the applications of 6-Carboxytetramethylrhodamine (6-TAMRA), a bright, orange-red fluorescent dye, in the field of immunochemistry. Renowned for its photostability and robust fluorescence, this compound is a versatile tool for labeling antibodies and other biomolecules, enabling sensitive detection in a variety of immunoassays.[1][2][3]

Core Properties of this compound

This compound is a rhodamine derivative widely employed for the fluorescent labeling of peptides, proteins, and nucleic acids. It is particularly well-suited for immunochemical applications due to its bright signal and resistance to photobleaching.[1] The succinimidyl ester (SE) form of this compound readily reacts with primary amines on proteins, such as antibodies, to form stable covalent bonds.[4][5]

Spectral and Physicochemical Properties

The selection of a fluorophore is critically dependent on its spectral characteristics. The following table summarizes the key quantitative data for this compound, facilitating its integration into experimental designs.

| Property | Value | References |

| Excitation Maximum (λex) | ~541 - 565 nm | [6][7][8] |

| Emission Maximum (λem) | ~565 - 583 nm | [6][7][8] |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | [6][7] |